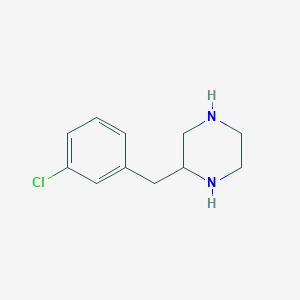

2-(3-Chlorobenzyl)piperazine

CAS No.: 910444-97-2

Cat. No.: VC8316334

Molecular Formula: C11H15ClN2

Molecular Weight: 210.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 910444-97-2 |

|---|---|

| Molecular Formula | C11H15ClN2 |

| Molecular Weight | 210.7 g/mol |

| IUPAC Name | 2-[(3-chlorophenyl)methyl]piperazine |

| Standard InChI | InChI=1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,7-8H2 |

| Standard InChI Key | FGMMWOBJNDJCIB-UHFFFAOYSA-N |

| SMILES | C1CNC(CN1)CC2=CC(=CC=C2)Cl |

| Canonical SMILES | C1CNC(CN1)CC2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Stereochemical and Electronic Properties

Piperazine derivatives exhibit planar geometry with nitrogen atoms in a chair conformation. The 3-chlorobenzyl substituent likely influences electron density distribution, enhancing dipole moments and intermolecular interactions. Theoretical studies on analogous compounds, such as 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, reveal significant charge transfer from the aromatic ring to the piperazine moiety, which may stabilize the molecule in polar solvents .

Synthesis and Manufacturing Processes

Reaction Pathways and Optimization

The synthesis of 2-(3-chlorobenzyl)piperazine can be inferred from methods used for related compounds. For example, 1-(2,3-dichlorophenyl)piperazine is synthesized via a two-step process involving 2,3-dichloroaniline and bis(2-chloroethyl)ethylamine in xylene with p-toluene sulfonic acid and tetrabutylammonium bromide as catalysts . Adapting this protocol, 3-chlorobenzyl chloride could react with piperazine under similar conditions to yield the target compound.

Key Reaction Steps

-

Nucleophilic Substitution: Piperazine reacts with 3-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C.

-

Acid-Base Workup: The crude product is neutralized with aqueous ammonia, followed by extraction with ethyl acetate and drying over sodium sulfate .

Physicochemical Properties

Thermal and Spectral Characteristics

While direct data for 2-(3-chlorobenzyl)piperazine are lacking, its analogs provide benchmarks:

-

Melting Point: 199–204°C (1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) .

-

Boiling Point: ~395°C at 760 mmHg (similar chlorophenyl-piperazines) .

-

Spectroscopy: IR spectra of related compounds show N-H stretches at 3300–3500 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ . ¹H NMR spectra typically feature aromatic protons at δ 7.2–7.5 ppm and piperazine methylene signals at δ 2.5–3.5 ppm .

Solubility and Stability

The compound is likely soluble in polar organic solvents (e.g., ethanol, DMSO) but insoluble in water due to the hydrophobic benzyl group. Stability under acidic conditions is comparable to mCPP, which degrades at pH < 4 .

Pharmacological Profile

Receptor Binding and Mechanisms

2-(3-Chlorobenzyl)piperazine is hypothesized to interact with serotonin (5-HT) and dopamine (DA) receptors, akin to mCPP . Key interactions include:

-

5-HT₂C Receptor Agonism: mCPP binds to 5-HT₂C with pEC₅₀ = 7.2, suggesting similar affinity for the benzyl analog .

-

Dopamine Autoreceptor Activation: Piperazine derivatives with chlorophenyl groups inhibit apomorphine-induced stereotypy in mice, indicating postsynaptic DA receptor antagonism .

Behavioral and Neuroendocrine Effects

In rodent models, mCPP reduces food intake and induces migraine-like symptoms via 5-HT₂C activation . 2-(3-Chlorobenzyl)piperazine may exhibit enhanced blood-brain barrier penetration due to its lipophilic benzyl group, potentiating central nervous system effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume